Piperazine, a cyclic molecule with two nitrogen atoms at positions 1 and 4, is a core structure in many pharmacologically active compounds. The derivatives of piperazine have been extensively studied due to their central pharmacological activity, which is often linked to the activation of the monoamine pathway. These derivatives have found applications in various therapeutic areas, including as antipsychotic, antidepressant, and anxiolytic drugs1. The versatility of the piperazine moiety has led to its incorporation into a wide range of medicinal agents, with some showing promise against resistant bacterial strains and as inhibitors of HIV-1 entry3.
Piperazine derivatives such as clozapine, which is mentioned as an antipsychotic drug, have been used to treat schizophrenia and other psychotic disorders. The therapeutic effects are likely due to the modulation of dopaminergic and serotonergic systems, which are implicated in the pathophysiology of these conditions1.
Compounds like vortioxetine and buspirone, which contain the piperazine moiety, have been utilized as antidepressants and anxiolytics. These drugs may exert their effects by altering the balance of neurotransmitters in the brain, thereby improving mood and reducing anxiety1.
Piperazine derivatives have also been reported to possess potent antibacterial properties. For example, piperazinyl linked ciprofloxacin dimers have shown effectiveness against resistant strains of Staphylococcus aureus. The synthesis of novel 1,4-disubstituted piperazines and their evaluation as antibacterial agents highlight the potential of these compounds in combating drug-resistant bacterial infections3.
The piperazine unit is present in drugs used for treating Alzheimer's disease, as ligands of acetylcholinesterase and serotonin transporters, and in medications like flunarizine, which is a calcium channel blocker used to prevent chronic inflammatory pain. Additionally, piperazine derivatives have been identified as antagonist-based HIV-1 entry inhibitors, showcasing their potential in antiviral therapy3.
This compound falls under the category of heterocyclic compounds, specifically those that contain nitrogen atoms within their rings. It is often classified in medicinal chemistry due to its applications in drug development, particularly in creating compounds with therapeutic potential against various diseases.
The synthesis of 1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride can be accomplished through several methods, primarily focusing on reactions involving azetidine derivatives and piperazine.
The molecular structure of 1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride features:
The compound's stereochemistry is significant, as it influences its biological activity and interactions with target receptors .
1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride is involved in various chemical reactions:
The specific products formed depend on the reagents and conditions used in each reaction .
The mechanism of action for 1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound can act as an inhibitor or antagonist, modulating biological pathways by blocking receptor sites or inhibiting enzyme activity.
The specific interactions depend on the target; for example:
1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride exhibits several notable physical properties:
Key chemical properties include:
The compound has a wide range of applications across various fields:
1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride (CAS 178311-93-8) is a nitrogen-rich heterocyclic compound with the molecular formula C₈H₁₉Cl₂N₃ and a molecular weight of 228.16 g/mol [6]. Its structure features two distinct cyclic amines:
The dihydrochloride salt form enhances aqueous solubility and crystallinity, critical for pharmaceutical handling. Key physicochemical properties include:
Table 1: Structural and Physicochemical Properties
Property | Value/Description |
---|---|
IUPAC Name | 1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride |
Molecular Formula | C₈H₁₉Cl₂N₃ |
Molecular Weight | 228.16 g/mol |
SMILES | CN1CCN(CC1)C2CNC2.Cl.Cl |
Salt Form | Dihydrochloride |
Solubility | Highly soluble in water |
Solid Form | White crystalline solid |
The hydrochloride groups protonate the piperazine and azetidine nitrogens, forming stable ionic lattices [6].
Azetidine chemistry remained underdeveloped until the late 20th century due to synthetic challenges associated with ring strain and stability. Early research focused on theoretical analyses of azetidine reactivity, with computational studies (e.g., HF/6-31G** methods) elucidating bond strain and ring-opening energetics [5]. The 1980s–1990s saw advances in synthetic methodologies, including:
Piperazine chemistry evolved more rapidly, with derivatives like 1-methylpiperazine becoming ubiquitous building blocks in drug discovery. The fusion of azetidine and piperazine scaffolds emerged as a strategy to merge conformational constraint (azetidine) with pharmacokinetic optimization (piperazine) [10]. Catalytic methods, particularly enol-diazoacetate cycloadditions, later enabled stereoselective construction of such hybrid systems [10].
This compound exemplifies the strategic integration of two bioactive heterocycles:
Table 2: Therapeutic Applications of Piperazine-Azetidine Hybrids
Therapeutic Area | Role | Example Drugs/Applications |
---|---|---|
Central Nervous System | Modulation of monoamine pathways | Antipsychotics (e.g., clozapine analogs); antidepressants (e.g., vortioxetine scaffolds) |
Anti-infectives | Disruption of bacterial cell membranes or enzyme function | Ciprofloxacin dimers targeting Staphylococcus aureus |
Molecular Imaging | Reversible/Irreversible targeting of enzymes for PET imaging | MAGL inhibitors for neuroimaging (e.g., [¹¹C]MAGL-2–11) [7] |
Neurodegenerative Diseases | Ligands for acetylcholinesterase/serotonin transporters | Alzheimer’s disease therapeutic candidates |
Its piperazinyl azetidine scaffold is particularly notable in developing reversible and irreversible monoacylglycerol lipase (MAGL) inhibitors. These exploit the nucleophilicity of the azetidine nitrogen to bind MAGL’s catalytic serine, enabling positron emission tomography (PET) tracers for neurological disorders [7]. The scaffold’s versatility also supports derivatization for antibacterial, anticancer, and analgesic applications by modulating electronic and steric profiles [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: